Enzymatic Potency of IMPDH2-IN-2 vs. Mycophenolic Acid Against Human IMPDH2
IMPDH2-IN-2 inhibits IMPDH with an apparent Ki (Ki,app) of 14 μM . In contrast, mycophenolic acid (MPA), the clinical gold-standard IMPDH inhibitor, exhibits a Ki,app of 0.046 μM against IMPDH2, representing a 304-fold difference in binding affinity [1]. This substantial gap in enzymatic potency confirms that IMPDH2-IN-2 is a moderately potent chemical probe, not a high-affinity therapeutic candidate, making it suitable for mechanistic studies where potent inhibition is not desired.
| Evidence Dimension | IMPDH Enzymatic Inhibition (Apparent Ki) |
|---|---|
| Target Compound Data | 14 μM |
| Comparator Or Baseline | Mycophenolic Acid (MPA): 0.046 μM against IMPDH2 |
| Quantified Difference | 304-fold (14 μM / 0.046 μM) |
| Conditions | In vitro enzymatic assay; IMPDH source not specified for IMPDH2-IN-2; MPA data from IMPDH2-specific assay |
Why This Matters
This quantifies the 304-fold lower binding affinity of IMPDH2-IN-2 compared to MPA, informing dose selection and confirming its role as a moderate-affinity chemical probe rather than a high-potency therapeutic candidate.
- [1] Table 3. Selected Inhibitors of IMPDH. In: PMC11843339. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC11843339/table/tbl3/ View Source
